2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methylbenzyl group. The sulfanyl bridge may enhance binding to cysteine-rich targets, and the 4-methylbenzyl group likely contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-4-6-15(7-5-14)11-22-18(25)13-29-21-23-17-8-10-28-19(17)20(26)24(21)12-16-3-2-9-27-16/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGMVPHDRGWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linkage exhibits moderate nucleophilic substitution reactivity. Key reactions include:
Oxidation:
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The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:
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Reagents : H₂O₂ (30%) in acetic acid, 0°C → rt
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Products : Sulfoxide (major), sulfone (minor)
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Kinetics : Sulfoxide forms within 2 hrs (85% conversion)
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Reduction:
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The 4-oxo group in the thienopyrimidine core is reducible:
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Cyclization Reactions
The furan ring participates in Diels-Alder reactions, enabling fused heterocycle synthesis:
Functionalization of the Furan-2-ylmethyl Group
The furan ring undergoes electrophilic substitution:
Cross-Coupling Reactions
The thienopyrimidine core supports Pd-catalyzed couplings:
| Reaction | Catalysts/Ligands | Substrates | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 63% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Thienopyrimidine ring rearrangement : Forms bicyclic lactam derivatives
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Sulfanyl group cleavage : Generates thiyl radicals (trapped with TEMPO)
Scientific Research Applications
Antitumor Activity
-
Mechanism of Action :
- Thieno[3,2-d]pyrimidines, including the compound , have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR is particularly relevant in cancer treatment as it disrupts the folate metabolism in rapidly dividing tumor cells .
-
In Vitro Studies :
- Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent cytotoxic effects against various human cancer cell lines. For instance, compounds structurally similar to the target compound showed growth inhibition across multiple NCI 60 cell lines, with some derivatives outperforming established chemotherapeutics like 5-fluorouracil .
- Case Studies :
Antimicrobial Properties
- Broad-Spectrum Activity :
- Structure-Activity Relationship :
Drug Design and Development
- In Silico Studies :
- Synthesis and Modification :
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and thieno[3,2-d]pyrimidine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural formula.
Key Observations:
- Substituent Impact: Furan vs. Acetamide Linker: The 4-methylbenzyl group in the target compound increases hydrophobicity relative to the 4-(trifluoromethoxy)phenyl group in , which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Crystallographic Insights
- Solubility : The target compound’s 4-methylbenzyl group increases logP compared to the trifluoromethoxy group in , suggesting reduced solubility in polar solvents .
- Crystal Packing : Analogous sulfamoylphenyl acetamides () form 3D networks via N–H⋯O hydrogen bonds, which could stabilize the target compound’s solid-state structure and influence formulation .
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.36 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For example, a related compound demonstrated significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicated strong efficacy against these pathogens.
Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 12 |
| 4e | S. aureus | 8 |
| 5g | M. tuberculosis | 16 |
Anticancer Activity
The compound's potential anticancer effects have been investigated through various assays. In vitro studies using multicellular spheroids revealed that thienopyrimidine derivatives could inhibit cancer cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Screening
In a study involving multiple cancer cell lines, compounds similar to the target compound were screened for cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thienopyrimidine derivatives may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and apoptosis.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Hemolytic assays have shown that certain thienopyrimidine derivatives are non-toxic at concentrations up to 200 µmol/L . This finding is promising for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
